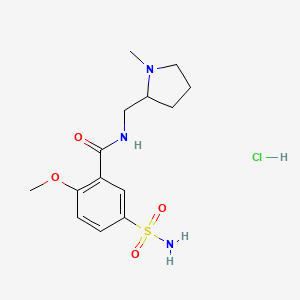
3-(o-Tolylazo)toluene-2,6-diamine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Tolylazo)toluene-2,6-diamine monoacetate is a chemical compound with the molecular formula C16H20N4O2 and a molecular weight of 300.3556 . It is known for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, and is often used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of o-toluidine followed by coupling with 2,6-diaminotoluene. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Tolylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds and quinones.
Reduction: Amines are the primary products.
Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(o-Tolylazo)toluene-2,6-diamine monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Wirkmechanismus
The mechanism of action of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets through the azo group. This interaction can lead to the formation of reactive intermediates that affect various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(o-Tolylazo)toluene-2,6-diamine monoacetate
- 3-(p-Tolylazo)toluene-2,6-diamine monoacetate
- 2-(o-Tolylazo)toluene-2,6-diamine monoacetate
Uniqueness
3-(o-Tolylazo)toluene-2,6-diamine monoacetate is unique due to its specific azo linkage and the position of the substituents on the aromatic rings. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
84434-46-8 |
|---|---|
Molekularformel |
C16H20N4O2 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
acetic acid;2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4.C2H4O2/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16;1-2(3)4/h3-8H,15-16H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
UKOFMOZTJCVLDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




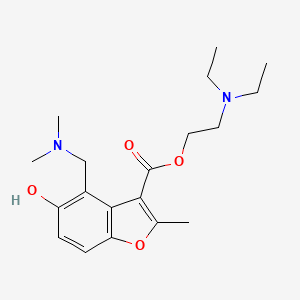


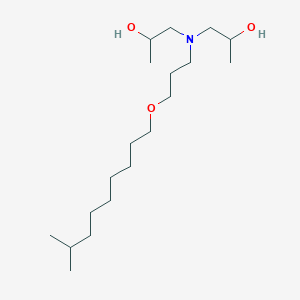


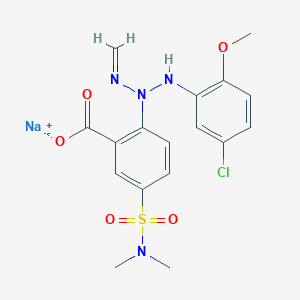
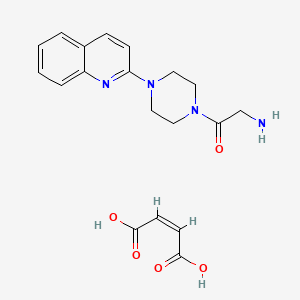

![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
